Physicochemical Differentiation: Reduced Hydrogen-Bond Donor Count vs. Methyl 1H-indole-3-carboxylate
Methyl 1-acetyl-1H-indole-3-carboxylate possesses 0 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA), compared to methyl 1H‑indole‑3‑carboxylate which retains 1 HBD (the indole NH) and 2 HBA [1]. This elimination of the HBD via N1‑acetylation increases lipophilicity (LogP = 1.7 vs. LogP = 1.95‑2.54 for the non‑acetylated ester) [2] and is expected to enhance passive membrane permeability while altering solubility and target‑binding interactions [3].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) and LogP |
|---|---|
| Target Compound Data | HBD = 0; LogP = 1.7 |
| Comparator Or Baseline | Methyl 1H-indole-3-carboxylate: HBD = 1; LogP = 1.95‑2.54 |
| Quantified Difference | ΔHBD = -1; ΔLogP ≈ -0.25 to -0.84 (decreased lipophilicity) |
| Conditions | Calculated/experimental physicochemical properties [1][2] |
Why This Matters
Procurement of the acetylated derivative is essential for applications requiring reduced polarity, enhanced membrane permeability, or specific synthetic transformations where the indole NH would interfere.
- [1] Molaid. methyl 1-acetyl-1H-indole-3-carboxylate | 429079-52-7. Calculated Properties: Hydrogen bond donor count, acceptor count, LogP. View Source
- [2] Plantaedb. Methyl indole-3-carboxylate. XlogP and AlogP data. Accessed 2026. View Source
- [3] Kuujia. 1H-Indole-3-carboxylic acid, 1-acetyl-, methyl ester. Section: Structural Features and Permeability. Accessed 2026. View Source
